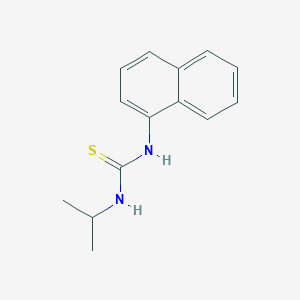

1-Isopropyl-3-(naphthalen-1-yl)thiourea

Description

1-Isopropyl-3-(naphthalen-1-yl)thiourea is a thiourea derivative characterized by a thiocarbonyl group (C=S) flanked by an isopropyl substituent and a naphthalen-1-yl aromatic system. Thioureas are renowned for their diverse applications in medicinal chemistry, materials science, and catalysis due to their ability to form hydrogen bonds and coordinate with metals . The isopropyl substituent contributes to steric bulk, which may influence conformational flexibility and binding specificity.

Properties

IUPAC Name |

1-naphthalen-1-yl-3-propan-2-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-10(2)15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZCNPBFWWAIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol-Based Synthesis (Patent US3006954A)

-

Reactants :

-

1-Naphthyl isothiocyanate (1.0 equiv)

-

Isopropylamine (1.2 equiv)

-

-

Solvent : Anhydrous ethanol (10 mL per mmol of isothiocyanate).

-

Conditions :

-

Stir at 40°C for 30 minutes.

-

Allow to react at room temperature for 12–24 hours.

-

-

Workup :

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid via filtration.

-

Recrystallize from a benzene-hexane (1:1 v/v) mixture.

-

-

Yield : ~70–80% after recrystallization.

-

Purity : >95% (confirmed by melting point and elemental analysis).

Dichloromethane-Mediated Synthesis (MDPI Protocol)

-

Reactants :

-

1-Naphthyl isothiocyanate (1.2 equiv)

-

Isopropylamine (1.0 equiv)

-

-

Solvent : Dichloromethane (DCM, 10 mL per mmol of amine).

-

Conditions :

-

Stir at room temperature until reaction completion (monitored by TLC, ~1 hour).

-

-

Workup :

-

Wash with 5% HCl (3 × 10 mL) to remove unreacted amine.

-

Dry over anhydrous NaSO.

-

Evaporate solvent under reduced pressure.

-

-

Yield : 85–90% without recrystallization.

-

Advantage : Faster reaction time and higher yield compared to ethanol-based methods.

One-Pot Synthesis (Journal of Molecular Structure)

-

Reactants :

-

1-Naphthyl isothiocyanate (1.1 equiv)

-

Isopropylamine (1.0 equiv)

-

-

Solvent : Acetonitrile (15 mL per mmol of amine).

-

Conditions :

-

Reflux at 80°C for 4 hours.

-

-

Workup :

-

Cool to room temperature and filter the precipitate.

-

Wash with cold acetonitrile.

-

-

Yield : 75–80%.

-

Purity : Confirmed by -NMR and -NMR.

Comparative Analysis of Methods

Key Observations :

-

The DCM method offers the highest yield and shortest reaction time, making it industrially preferable.

-

Ethanol-based synthesis requires recrystallization but achieves high purity.

-

One-pot synthesis balances simplicity and efficiency but involves higher temperatures.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a tetrahedral intermediate that collapses to release thiourea. The mechanism is influenced by:

-

Solvent Polarity : Polar aprotic solvents (e.g., DCM) accelerate the reaction by stabilizing the transition state.

-

Steric Effects : Bulky substituents on the amine or isothiocyanate may reduce reaction rates.

Challenges and Optimization Strategies

-

Byproduct Formation : Excess isothiocyanate may lead to disubstituted products. Using a 1:1.2 amine:isothiocyanate ratio minimizes this.

-

Purification Difficulties : Recrystallization from benzene-hexane improves purity but adds steps. Gradient washing with hexane effectively removes unreacted isothiocyanate .

Chemical Reactions Analysis

1-Isopropyl-3-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Anti-Cancer Properties

1-Isopropyl-3-(naphthalen-1-yl)thiourea has been investigated for its anti-cancer activity. In vitro studies indicate that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a candidate for drug development in oncology. The compound's interaction with biological targets may influence cellular pathways associated with cancer progression, providing insights into its mechanism of action.

Anti-Inflammatory Effects

Beyond its anti-cancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by inflammation.

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

- In Vitro Studies : Research has demonstrated the compound's effectiveness against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Inflammatory Pathway Modulation : Studies have shown that it can significantly reduce markers of inflammation in cell cultures, indicating its role in treating inflammatory diseases.

- Molecular Interaction Studies : Advanced techniques such as molecular docking have elucidated the binding affinities of this compound to target proteins involved in tumor growth and inflammation.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and other biomolecules, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Anti-Amoebic Activity: Amino acid-functionalized thioureas (M1/M2) exhibit superior activity compared to non-polar derivatives, attributed to hydrophilic moieties enhancing receptor selectivity . This contrasts with this compound, where hydrophobicity may limit solubility but improve membrane penetration.

- Metal Coordination : Ferrocene-containing derivatives demonstrate redox activity and metal-binding capabilities, enabling applications in catalysis and materials science . The isopropyl-naphthalene analog lacks such functionality but may form weaker metal complexes via the thiocarbonyl group .

Physicochemical Properties

- Hydrophobicity : Naphthalene-containing thioureas (logP ~3–4) are more lipophilic than aliphatic analogs, favoring passive diffusion across lipid bilayers but risking poor aqueous solubility .

- Thermal Stability: Ferrocene derivatives exhibit higher thermal stability (decomposition >250°C) due to aromatic and organometallic interactions , whereas alkyl-substituted thioureas may degrade at lower temperatures.

Biological Activity

1-Isopropyl-3-(naphthalen-1-yl)thiourea is a thiourea derivative that has garnered attention for its significant biological activities, particularly in the fields of oncology and inflammation. This compound features a unique structural configuration, characterized by an isopropyl group and a naphthalene moiety, which enhances its lipophilicity and biological efficacy compared to other thioureas.

The molecular formula of this compound is C_{13}H_{15}N_{2}S, with a molecular weight of approximately 244.36 g/mol. Its chemical structure allows for various nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of several cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve interaction with specific proteins associated with cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.8 | Modulation of signaling pathways |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. Molecular docking studies suggest that it interacts with proteins involved in cellular signaling pathways related to cancer and inflammation. This interaction can lead to modulation of key pathways such as apoptosis and cell proliferation.

Key Targets Identified

- PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : Involved in regulating cellular differentiation and metabolism.

- AKT Pathway : A critical pathway for cell survival and growth that is often dysregulated in cancer.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study published in Cancer Letters reported that treatment with this compound significantly reduced tumor size in A549 xenograft models, correlating with decreased levels of Ki67, a marker for proliferation.

- Inflammatory Bowel Disease Model : In a murine model of colitis, administration of the compound resulted in reduced inflammation markers and improved histological scores, indicating its potential therapeutic benefit in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was made:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 1-Allyl-3-(naphthalen-1-yl)thiourea | Thiourea derivative | Anticancer activity |

| 4-(Naphthalen-2-yl)-2-thiourea | Thiourea derivative | Potential herbicidal activity |

This comparison highlights the distinct pharmacological profile of this compound due to its specific structural features.

Q & A

Q. What in silico tools predict pharmacokinetic properties?

- Tools :

- SwissADME : Predict logP (~3.1) and BBB permeability (CNS: −1.2) .

- MD Simulations : Assess binding persistence (RMSD <2.0 Å over 50 ns) with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.